2,2,5,5-Tetramethylcyclopent-3-en-1-one

Physical organic chemistry Carbocation stability Neighboring-group participation

2,2,5,5-Tetramethylcyclopent-3-en-1-one (CAS 81396-36-3; molecular formula C₉H₁₄O; MW 138.21) is a sterically hindered, α,β-unsaturated cyclopentenone bearing four methyl groups at the 2- and 5-positions of the five-membered ring. This substitution pattern produces a conformationally rigid enone scaffold with zero rotatable bonds and a conjugated C=C–C=O chromophore, distinguishing it from the more flexible, fully saturated analog 2,2,5,5-tetramethylcyclopentanone (CAS 4541-35-9; C₉H₁₆O; MW 140.22).

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 81396-36-3
Cat. No. B106554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5,5-Tetramethylcyclopent-3-en-1-one
CAS81396-36-3
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1(C=CC(C1=O)(C)C)C
InChIInChI=1S/C9H14O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H,1-4H3
InChIKeyYGEABPQEKJPPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5,5-Tetramethylcyclopent-3-en-1-one (CAS 81396-36-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2,2,5,5-Tetramethylcyclopent-3-en-1-one (CAS 81396-36-3; molecular formula C₉H₁₄O; MW 138.21) is a sterically hindered, α,β-unsaturated cyclopentenone bearing four methyl groups at the 2- and 5-positions of the five-membered ring [1]. This substitution pattern produces a conformationally rigid enone scaffold with zero rotatable bonds and a conjugated C=C–C=O chromophore, distinguishing it from the more flexible, fully saturated analog 2,2,5,5-tetramethylcyclopentanone (CAS 4541-35-9; C₉H₁₆O; MW 140.22) [2]. The compound is recognized in the primary literature as a key synthetic precursor for bridged derivatives of the highly strained tetra-tert-butylethene [3], and is commercially available through major chemical suppliers including Sigma-Aldrich (catalog number ALDRICH/128791) and Toronto Research Chemicals (catalog T301200) [4].

Why 2,2,5,5-Tetramethylcyclopent-3-en-1-one Cannot Be Replaced by the Saturated Analog or Other Cyclopentenones Without Loss of Function


The saturated analog 2,2,5,5-tetramethylcyclopentanone (CAS 4541-35-9) is superficially similar—differing only by saturation of the C3–C4 double bond—but this single structural change produces profoundly divergent physicochemical and electronic behavior that renders the two compounds non-interchangeable in demanding applications [1]. The target compound's conjugated enone system imposes conformational rigidity (zero rotatable bonds vs. flexible cyclopentane ring in the saturated analog), shifts spectroscopic signatures, and most critically, introduces a C=C double bond whose powerful electron-withdrawing inductive (−I) effect has been experimentally quantified to retard carbocation formation by a factor of 128 in solvolysis reactions, relative to the saturated system [2]. This magnitude of inductive destabilization—among the largest ever documented in a solvolytic system—means that any application relying on the electrophilic character, π-system reactivity, or ring-strain properties inherent to the enone motif will fail if the saturated ketone, more highly methylated analogs, or generic cyclopentenones (e.g., isophorone, 3-methyl-2-cyclopenten-1-one) are substituted [2].

Quantitative Evidence Differentiating 2,2,5,5-Tetramethylcyclopent-3-en-1-one (CAS 81396-36-3) from Its Closest Analogs: A Procurement Decision Guide


Solvolysis Rate: 128-Fold Carbocation Destabilization Versus the Saturated Analog Tosylate

The tosylate derivative of 2,2,5,5-tetramethylcyclopent-3-en-1-one (compound 18 in the original study) undergoes solvolysis with a relative rate of 1.0, whereas the corresponding tosylate of the saturated analog 2,2,5,5-tetramethylcyclopentanol (compound 6) reacts 128 times faster under identical conditions. This 128:1 rate ratio is the largest inductive retardation documented in a cyclopentyl solvolysis system and was predicted by theoretical calculations before experimental confirmation [1]. Two additional comparators—2,2,3,4,5,5-hexamethylcyclopent-3-en-1-yl tosylate and 2,2,5,5-tetramethyl-3,4-bis(methylene)cyclopent-1-yl tosylate—show intermediate relative rates of 5.9 and 5.4, respectively, further confirming that the C=C double bond in the target compound's framework exerts a uniquely strong −I effect unmatched by additional methyl substitution or exocyclic methylene groups [1].

Physical organic chemistry Carbocation stability Neighboring-group participation

Physicochemical Property Differentiation: Boiling Point, Molecular Weight, and logP Versus the Saturated Analog

Despite having two fewer hydrogen atoms (C₉H₁₄O vs. C₉H₁₆O for the saturated analog), 2,2,5,5-tetramethylcyclopent-3-en-1-one exhibits a boiling point of 167.9 ± 9.0 °C at 760 mmHg, which is 4.2 °C lower than the saturated analog (172.1 ± 8.0 °C) [1][2]. This counterintuitive observation—the lower-mass compound boiling at a lower temperature—reflects the reduced polar surface area and altered dipole moment of the conjugated enone system. Additional differentiating parameters include a lower predicted logP of 2.14 for the enone [1] versus an estimated higher logP for the saturated analog, a refractive index of 1.446 (vs. 1.429 for the saturated ketone), zero rotatable bonds (vs. flexibility in the saturated ring), zero hydrogen bond donors and one acceptor for both compounds, and a vapor pressure of 1.7 ± 0.3 mmHg at 25 °C (vs. 1.4 ± 0.3 mmHg for the saturated analog) [1][2].

Physicochemical profiling Chromatographic separation QSAR parameterization

Spectroscopic Fingerprint Differentiation: IR Carbonyl and ¹³C NMR Signatures for Identity Confirmation

The target compound displays a characteristic IR carbonyl stretching absorption at approximately 1740 cm⁻¹, consistent with a sterically hindered conjugated cyclopentenone, accompanied by a C=C stretching absorption at around 1600 cm⁻¹ that is absent in the saturated analog [1]. In ¹³C NMR spectroscopy, the ketone carbonyl resonates between 210–220 ppm, while the sp² carbons of the conjugated double bond appear at 120–140 ppm [1]. The saturated analog 2,2,5,5-tetramethylcyclopentanone, in contrast, shows its carbonyl IR stretch at a similar frequency (~1740–1750 cm⁻¹ in the gas phase per the NIST/EPA database) but lacks the diagnostic C=C absorption, and its ¹³C NMR spectrum lacks olefinic carbon signals entirely [2]. The SpectraBase database confirms four NMR spectra and one GC-MS spectrum are available as reference standards for this compound, providing a validated spectral library for identity confirmation [3].

Spectroscopic quality control Structural authentication Batch identity verification

Synthetic Niche Exclusivity: Irreplaceable Precursor for Tetra-tert-butylethene Derivatives

2,2,5,5-Tetramethylcyclopent-3-en-1-one is specifically referenced as an essential precursor in the synthesis of 'tied-back' (bridged) derivatives of tetra-tert-butylethene—one of the most sterically strained olefins ever targeted in synthetic organic chemistry [1][2]. In the foundational work by Krebs, Rüger, and Nickel (1981) and subsequently by Cullen and Guziec (1982), this cyclopentenone serves as the carbocyclic framework onto which the thiadiazoline and selenadiazoline methodologies are applied to construct sterically hindered, bridged alkene systems [1][2]. The saturated analog 2,2,5,5-tetramethylcyclopentanone cannot serve this role because the C=C double bond within the five-membered ring is an integral structural element of the 'tied-back' strategy—it provides the necessary ring strain, conformational rigidity, and the olefinic functionality required for subsequent bridge-forming reactions [2]. Sixteen distinct bridged derivatives of type 4 were prepared via this route, and the methodology has been cited as one of the closest approaches to the elusive tetra-tert-butylethene target [2].

Sterically strained olefins Thiadiazoline/selenadiazoline methodology Organometallic precursor synthesis

Conformational Rigidity: Zero Rotatable Bonds and Its Implications for Stereoselective Transformations

The target compound possesses zero rotatable bonds—a direct consequence of the four methyl substituents locked geminally at C2 and C5 on the rigid cyclopentenone ring [1]. This places it in a distinct conformational class among cyclopentenone derivatives. By comparison, the saturated analog 2,2,5,5-tetramethylcyclopentanone, while also having zero rotatable bonds according to ChemSpider data, possesses a flexible cyclopentane ring capable of envelope and twist conformations, whereas the cyclopentenone ring in the target compound is significantly flattened by the sp² hybridization at C3 and C4, restricting pseudorotation [1]. Other cyclopentenone building blocks (e.g., 3-methyl-2-cyclopenten-1-one, 2,3-dimethyl-2-cyclopenten-1-one) possess rotatable methyl substituents and greater ring flexibility. The combination of zero rotatable bonds, gem-dimethyl steric shielding at both α-positions, and the flattened ring geometry creates a uniquely pre-organized molecular scaffold.

Conformational analysis Stereoselective synthesis Molecular docking

Solvent Effect Parameters (m and l Values): Quantifying Nucleophilic Participation in the Tosylate Leaving Group

The Bentley/Irrgang/Mayr/Schleyer study provides solvent effect parameters for the saturated analog tosylate (compound 6) that serve as a critical mechanistic baseline: m = 0.88 and l (Q′) = 0.94 in the Grunwald–Winstein equation, confirming that nucleophilic solvent participation (if any) is very weak for this substrate class [1]. Although the corresponding m and l parameters were not separately reported for the target compound's tosylate (compound 18) due to its low reactivity limiting solvent variation studies, the extreme rate retardation itself (k_rel = 1 vs. 128) implies that the transition state for solvolysis of the enone-derived tosylate is even more carbocation-like, and therefore even less susceptible to nucleophilic solvent assistance, than the saturated system [1]. This means that the target compound's tosylate is essentially a 'pure' probe for inductive effects, free from the mechanistic ambiguity caused by competing nucleophilic solvent participation pathways that complicate the interpretation of most secondary alkyl tosylate solvolyses.

Solvolysis mechanism Grunwald–Winstein analysis Nucleophilic solvent assistance

Procurement-Relevant Application Scenarios for 2,2,5,5-Tetramethylcyclopent-3-en-1-one (CAS 81396-36-3) Based on Verified Quantitative Differentiation


Physical Organic Chemistry: Quantitative Inductive Effect Calibration and Mechanistic Probe Studies

Research groups studying linear free-energy relationships, carbocation stability, or neighboring-group participation phenomena should procure this compound specifically for its experimentally validated 128-fold inductive rate retardation, as documented in the Bentley/Irrgang/Mayr/Schleyer landmark study [1]. The tosylate derivative of this compound serves as an exceptionally 'clean' mechanistic probe because nucleophilic solvent participation is confirmed to be negligible (m ≈ 0.88–1.0), allowing researchers to isolate and quantify the pure inductive (−I) effect of a C=C double bond without confounding mechanistic variables [1]. No other cyclopentyl tosylate system offers this combination of extreme rate differentiation and mechanistic clarity.

Strained Olefin Synthesis: Precursor for Tetra-tert-butylethene and Related Sterically Congested Alkenes

Synthetic chemistry laboratories targeting sterically strained olefins—particularly tetra-tert-butylethene and its bridged derivatives—require this specific cyclopentenone as an essential carbocyclic building block for the thiadiazoline and selenadiazoline bridging methodologies [1][2]. The saturated analog cannot be substituted because the endocyclic C=C bond is integral to the bridging strategy. Sixteen structurally distinct 'tied-back' derivatives have been prepared using this precursor, representing the closest synthetic approaches to tetra-tert-butylethene reported in the literature [2]. Procurement from a supplier offering batch-specific NMR and MS characterization data is recommended for this application.

Spectroscopic Reference Standard and Analytical Method Development

Analytical laboratories developing GC-MS, NMR, or IR methods for cyclopentenone-containing compounds can use this substance as a well-characterized reference standard. The SpectraBase database provides four verified NMR spectra and one GC-MS spectrum for this compound [1], and the compound's distinctive spectroscopic fingerprint—IR C=O at ~1740 cm⁻¹ with accompanying C=C at ~1600 cm⁻¹, and ¹³C NMR carbonyl at 210–220 ppm with olefinic signals at 120–140 ppm—enables unambiguous identification even in complex mixtures [2]. The compound's zero rotatable bonds and rigid structure make it an ideal calibrant for computational chemistry benchmarking of DFT-predicted NMR shifts and IR frequencies.

Stereoselective Synthesis and Conformational Analysis: Rigid Scaffold Applications

Groups engaged in asymmetric synthesis, stereochemical outcome prediction, or molecular mechanics force-field parameterization benefit from the compound's unique combination of zero rotatable bonds and a flattened cyclopentenone ring geometry [1]. This rigidity reduces the conformational search space in computational modeling and increases the predictability of diastereoselective transformations compared to flexible cyclopentenone alternatives. The four gem-dimethyl groups provide steric shielding at both α-positions of the carbonyl, creating a chiral environment that is distinct from mono- or unsubstituted cyclopentenones [1].

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